molecular formula C9H9F3N2 B6163426 6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-amine CAS No. 2383658-38-4

6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-amine

Cat. No.: B6163426
CAS No.: 2383658-38-4
M. Wt: 202.2
InChI Key:
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Description

6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used in aqueous or organic solvents.

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are used in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-amine is unique due to the combination of its trifluoromethyl group, cyclopropyl ring, and pyridine ring. This unique structure imparts specific chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various scientific research applications.

Properties

CAS No.

2383658-38-4

Molecular Formula

C9H9F3N2

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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